molecular formula C17H16N2O3 B286711 N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide

N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide

Cat. No. B286711
M. Wt: 296.32 g/mol
InChI Key: GZTYUTIAROGADQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide, also known as BIA 10-2474, is a small molecule inhibitor that has garnered significant attention in the scientific community due to its potential therapeutic applications. BIA 10-2474 is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Inhibition of FAAH leads to increased levels of endocannabinoids, which are known to have anti-inflammatory and analgesic effects.

Mechanism of Action

N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 is a potent inhibitor of FAAH, an enzyme that breaks down endocannabinoids in the body. Inhibition of FAAH leads to increased levels of endocannabinoids, which are known to have anti-inflammatory and analgesic effects. N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 has also been shown to have some activity against other enzymes such as monoacylglycerol lipase (MAGL) and α/β hydrolase domain-containing protein 6 (ABHD6), which are involved in the metabolism of other lipid signaling molecules.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 has been shown to increase levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body. These compounds are known to have anti-inflammatory and analgesic effects, and may also play a role in other physiological processes such as appetite regulation and mood. N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 has also been shown to have some activity against other enzymes involved in lipid metabolism, which may have additional physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 in lab experiments is its potency as a FAAH inhibitor. This allows for the study of the effects of increased endocannabinoid levels in the body. However, one limitation is that N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 has been shown to have some off-target effects on other enzymes involved in lipid metabolism. This may complicate the interpretation of experimental results.

Future Directions

There are numerous directions for future research on N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474. One area of focus is the development of more selective FAAH inhibitors that do not have off-target effects on other enzymes. Another area of research is the study of the effects of increased endocannabinoid levels on other physiological processes such as appetite regulation and mood. Additionally, the potential therapeutic applications of FAAH inhibitors such as N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 in the treatment of chronic pain and other conditions continue to be an area of active research.

Synthesis Methods

N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 is synthesized through a multistep process that involves the reaction of 2-(7-methyl-1,2-benzisoxazol-3-yl)acetic acid with 2-methoxyaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product, N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of chronic pain. Endocannabinoids are known to have analgesic effects, and inhibition of FAAH leads to increased levels of these compounds in the body. This has led to the development of FAAH inhibitors such as N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 as potential treatments for chronic pain.

properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C17H16N2O3/c1-11-6-5-7-12-14(19-22-17(11)12)10-16(20)18-13-8-3-4-9-15(13)21-2/h3-9H,10H2,1-2H3,(H,18,20)

InChI Key

GZTYUTIAROGADQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C1ON=C2CC(=O)NC3=CC=CC=C3OC

Canonical SMILES

CC1=C2C(=CC=C1)C(=NO2)CC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.